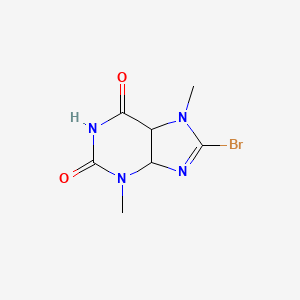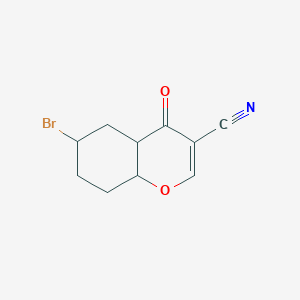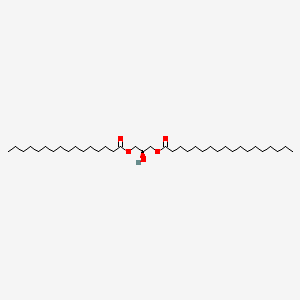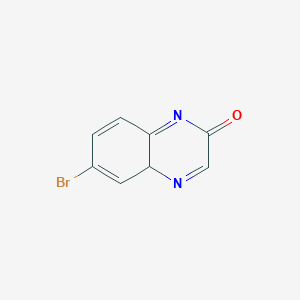
8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its molecular formula C6H5BrN4O2 and a molecular weight of 245.03 g/mol . It is primarily used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione typically involves the bromination of 3-methylxanthine. The reaction is carried out using bromine in an organic solvent such as acetic acid or chloroform under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the bromination reaction is carefully monitored to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Products: Various substituted xanthines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of xanthine.
Reduction Products: Reduced forms of the compound.
科学的研究の応用
8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. It acts as an inhibitor of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, including modulation of neurotransmitter release and smooth muscle relaxation .
類似化合物との比較
- 8-Bromo-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
Uniqueness: 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione is unique due to its specific bromination pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit phosphodiesterase enzymes makes it particularly valuable in medicinal chemistry .
特性
分子式 |
C7H9BrN4O2 |
|---|---|
分子量 |
261.08 g/mol |
IUPAC名 |
8-bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H9BrN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h3-4H,1-2H3,(H,10,13,14) |
InChIキー |
YQLSZMICOIQWQO-UHFFFAOYSA-N |
正規SMILES |
CN1C2C(N=C1Br)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)
![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)



